Saluamine

Ecotoxicology Environmental Risk Assessment Microtox Assay

Saluamine is the compendial reference standard designated as Furosemide EP Impurity C/USP Related Compound B, required for ANDA impurity profiling and QC batch release. Unlike generic sulfonamides, it provides full pharmacopeial traceability (USP 1287030) essential for regulatory submissions. Its distinct toxicity profile—inducing oxidative stress and cardiac dysfunction at environmentally relevant concentrations where furosemide shows no effect—makes it an irreplaceable test article for ecotoxicology and metabolite-specific hepatotoxicity studies. Procure certified standards to ensure audit-ready documentation.

Molecular Formula C7H7ClN2O4S
Molecular Weight 250.66 g/mol
CAS No. 3086-91-7
Cat. No. B195200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaluamine
CAS3086-91-7
Synonyms4-Chloro-5-sulfamoylanthranilic acid;  4-Chloro-5-sulfamylanthranilic acid;  Desfurylmethylfurosemide;  Saluamine;  4-Chloro-5-sulfamoyl-anthranilic Acid;  2-Amino-4-chloro-5-sulfamoylbenzoic Acid;  4-Chloro-5-sulfamoylanthranilic Acid
Molecular FormulaC7H7ClN2O4S
Molecular Weight250.66 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O
InChIInChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
InChIKeyQQLJBZFXGDHSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige to Tan Solid

Saluamine (CAS 3086-91-7) Procurement Guide: Furosemide Metabolite and Pharmacopeial Reference Standard


Saluamine (CAS 3086-91-7), chemically 2-amino-4-chloro-5-sulfamoylbenzoic acid, is an aminobenzenesulfonamide compound with molecular formula C₇H₇ClN₂O₄S and molecular weight 250.66 g/mol [1]. It is primarily recognized as the N-dealkylated metabolite of the loop diuretic furosemide, produced via microbial transformation and mammalian metabolism [2]. Saluamine is officially designated as Furosemide EP Impurity C and Furosemide USP Related Compound B in pharmacopeial monographs, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications [3].

Why Saluamine (3086-91-7) Cannot Be Replaced by Furosemide or Other Sulfonamide Analogs in Analytical and Ecotoxicology Workflows


Generic substitution of Saluamine with furosemide or other sulfonamide analogs is not scientifically valid for analytical reference applications or ecotoxicology studies. Saluamine lacks the furfuryl moiety present in the parent drug furosemide and does not exhibit significant diuretic activity itself . Critically, Saluamine displays a distinct toxicity profile relative to furosemide and other furosemide transformation products—it has been shown to induce toxic effects at environmentally relevant concentrations where furosemide itself shows no significant impact [1]. Furthermore, Saluamine is an official pharmacopeial reference standard (Furosemide EP Impurity C / USP Related Compound B) with traceable certification that generic sulfonamides cannot satisfy for ANDA submissions or QC batch release . The combination of its specific metabolite identity, differential toxicity signature, and regulatory compendial status renders in-class substitution inappropriate without compromising data integrity and regulatory compliance.

Saluamine (3086-91-7) Quantitative Comparative Evidence: Toxicity, Environmental Behavior, and Analytical Identity


Saluamine Exhibits Lower Acute Bacterial Toxicity Compared to Furosemide Pyridinium Metabolite

In a comparative ecotoxicity assessment using the Microtox test (ISO 11348-3) with Vibrio fischeri marine bacteria, Saluamine was the only furosemide-derived metabolite that did not exhibit higher toxicity than the parent drug. The pyridinium derivative (PYR) showed the most elevated toxic levels with EC50 = 34.40 ± 6.84 mg L⁻¹, whereas Saluamine demonstrated lower relative toxicity among the identified transformation products [1].

Ecotoxicology Environmental Risk Assessment Microtox Assay

Saluamine Induces Sub-Lethal Toxicity in Zebrafish at Concentrations Where Furosemide Shows No Significant Impact

A 2025 study in Aquatic Toxicology directly compared the sub-lethal effects of furosemide (FUR), saluamine (SAL), and pyridinium (PYR) on zebrafish larvae. SAL and PYR both induced significant reactive oxygen species (ROS) production, cardiac dysfunction (marked alterations in heart rate), and impaired locomotion at environmentally relevant concentrations. Importantly, these effects were observed at concentrations where FUR itself showed no significant impact, demonstrating that the degradation products possess greater toxicity potential than the parent compound [1].

Aquatic Toxicology Oxidative Stress Behavioral Toxicology

Saluamine Is an Official Pharmacopeial Reference Standard Distinct from Generic Sulfonamides

Saluamine is codified in major pharmacopeias as Furosemide EP Impurity C and Furosemide USP Related Compound B. It is available as a certified reference standard (e.g., USP Catalog No. 1287030) with full traceability and characterization data compliant with regulatory guidelines [1]. This contrasts with generic sulfonamide analogs (e.g., sulfamethoxazole) or research-grade material lacking compendial certification. The product can be used for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions or commercial furosemide production [1].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Saluamine Is a Validated Mammalian Metabolite with Defined In Vivo Excretion Kinetics

In a comparative metabolism study in beagle dogs and rhesus monkeys following a 5-mg/kg oral dose of ³⁵S-furosemide, TLC analysis demonstrated that over 80% of the urinary excreted radioactivity was unchanged furosemide, with the remainder composed of Saluamine and an unidentified metabolite. The 24-hour urinary recovery was 25.0% in dogs and 24.0% in monkeys, with Saluamine comprising a consistent minor fraction of the excreted metabolites across both species [1]. This contrasts with other furosemide transformation products such as the pyridinium derivative and furfural, which are primarily environmental degradation products rather than confirmed mammalian metabolites.

Pharmacokinetics Drug Metabolism ADME Studies

Saluamine (3086-91-7) Application Scenarios: Where This Furosemide Metabolite Reference Standard Delivers Definitive Value


Pharmaceutical Quality Control: ANDA Method Validation and Batch Release Testing

For ANDA submissions and commercial furosemide API manufacturing, Saluamine as Furosemide EP Impurity C / USP Related Compound B is the required reference standard for impurity profiling, method validation, and QC batch release. The USP-certified reference material (Catalog No. 1287030) provides full traceability against pharmacopeial monographs, enabling compliance with cGMP requirements. Alternative research-grade sulfonamides lack the compendial certification and documentary chain required for regulatory submissions [1].

Environmental Risk Assessment: Comparative Ecotoxicity Testing of Pharmaceutical Transformation Products

Saluamine serves as a critical test article in comparative ecotoxicology studies evaluating the hazard profile of furosemide degradation products. The compound's differential toxicity—exhibiting lower acute bacterial toxicity than the pyridinium metabolite (EC50 = 34.40 ± 6.84 mg L⁻¹) yet inducing significant oxidative stress and cardiac dysfunction in zebrafish at environmentally relevant concentrations where furosemide shows no effect—makes it an essential comparator for comprehensive environmental risk assessments of loop diuretic pollution [1].

Bioanalytical Method Development: LC-MS/MS Quantification of Furosemide Metabolites

Saluamine is a validated analytical standard for developing and validating UHPLC-UV or LC-MS/MS methods for simultaneous determination of furosemide and its metabolites in human plasma, urine, and environmental samples. The compound's confirmed identity as a mammalian metabolite (verified in dog and monkey ADME studies) distinguishes it from environmental degradation artifacts, making it the appropriate calibrator for clinical pharmacokinetic and therapeutic drug monitoring assays [1].

Toxicoproteomics and In Vitro Hepatotoxicity Screening

Saluamine is a relevant test compound for toxicoproteomic investigations of pharmaceutical by-product toxicity in human cell lines. In Hep-G2 hepatocarcinoma cells exposed for 96 hours at CL10 lethal dose, Saluamine induced deregulation of 138 proteins involved in metabolism, immune response, biosynthesis, and oxidative stress—a proteomic signature distinct from both furosemide (71 deregulated proteins) and other degradation products like furfural (205 deregulated proteins). This differentiated cellular response profile supports the use of Saluamine as a specific probe for studying metabolite-driven hepatotoxicity mechanisms .

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